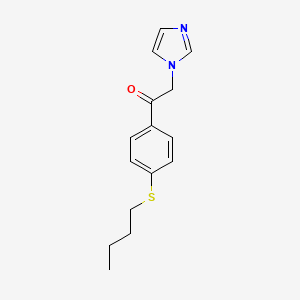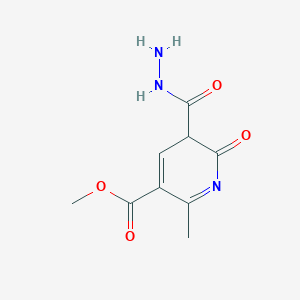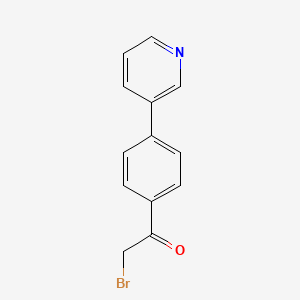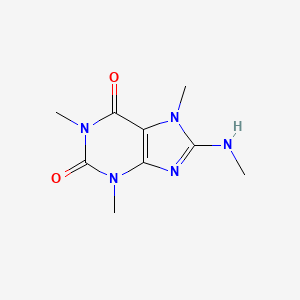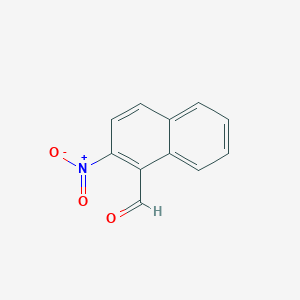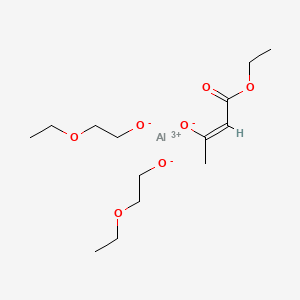
Aluminum, bis(2-(ethoxy-kappaO)ethanolato-kappaO)(ethyl 3-(oxo-kappaO)butanoato-kappaO')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is a complex organoaluminum compound with the molecular formula C14H27AlO7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
[ \text{Al(OR)3} + \text{C6H10O3} + \text{C4H10O2} \rightarrow \text{C14H27AlO7} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The ethoxy and oxobutyrato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, such as coatings and composites.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum involves its ability to coordinate with various substrates through its aluminum center. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the formation of reactive intermediates, while in biological systems, it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Di(2-ethoxyethoxide)mono(ethylacetoacetato)aluminum
- Aluminum, bis(2-ethoxyethanolato-O,O’)(ethyl 3-oxobutanoato-O1’,O3)-
Uniqueness
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
53632-66-9 |
|---|---|
Molecular Formula |
C14H27AlO7 |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
aluminum;2-ethoxyethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.2C4H9O2.Al/c1-3-9-6(8)4-5(2)7;2*1-2-6-4-3-5;/h4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4-;;; |
InChI Key |
ZWKRDYUJVMKFBE-OAWHIZORSA-M |
Isomeric SMILES |
CCOCC[O-].CCOCC[O-].CCOC(=O)/C=C(/C)\[O-].[Al+3] |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].CCOC(=O)C=C(C)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


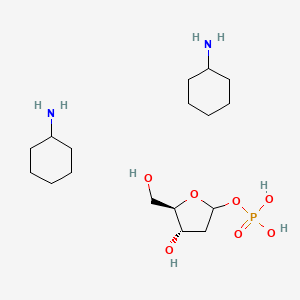
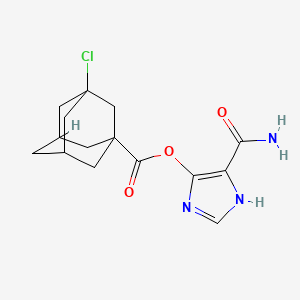
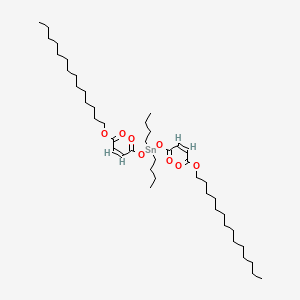
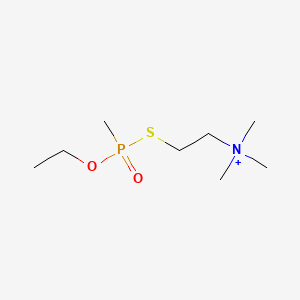
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
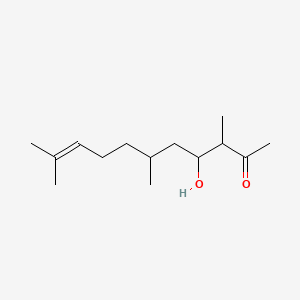
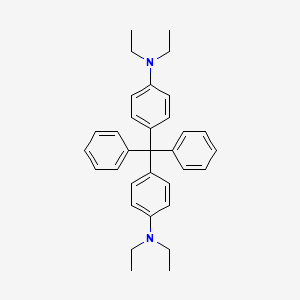
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
